Benzanilide

Catalog No.
S571161
CAS No.
93-98-1
M.F
C13H11NO
M. Wt
197.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzanilide

CAS Number

93-98-1

Product Name

Benzanilide

IUPAC Name

N-phenylbenzamide

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

InChI

InChI=1S/C13H11NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H,14,15)

InChI Key

ZVSKZLHKADLHSD-UHFFFAOYSA-N

SMILES

Array

Synonyms

benzanilide

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2

The exact mass of the compound Benzanilide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3131. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzanilide (CAS 93-98-1) is a robust, dual-aromatic secondary amide widely utilized as a structural building block in advanced materials, a high-temperature intermediate in agrochemical synthesis, and a benchmark compound in fundamental organometallic chemistry . Featuring a highly stable planar trans (Z) amide bond flanked by two phenyl rings, it exhibits exceptional thermal stability and a distinct regioselective reactivity profile compared to aliphatic or primary amides . For industrial and scientific procurement, benzanilide is primarily selected for its structural homology to high-performance aramids (such as Kevlar) and its utility as a stable, unactivated baseline in N-C bond cleavage methodologies.

Generic substitution of benzanilide with closely related amides fundamentally alters thermal, structural, and reactive properties, leading to process failures. Replacing it with acetanilide introduces an aliphatic methyl group that drastically lowers the melting point and fusion enthalpy, rendering the material unsuitable for high-temperature melt processing or aramid degradation modeling [1]. Conversely, substituting it with N-methylbenzanilide introduces severe steric repulsion between the phenyl rings, forcing the amide bond from its stable, planar trans (Z) conformation into a twisted cis (E) state [2]. This artificial distortion significantly lowers the activation energy for N-C bond cleavage, destroying the compound's utility as an unactivated baseline in cross-coupling catalyst screening. Furthermore, using benzamide removes the N-phenyl ring entirely, eliminating the regioselective electrophilic aromatic substitution sites required for downstream dye and fungicide synthesis.

Thermodynamic Stability and Melt Processability

Benzanilide possesses a significantly higher thermal mass and lattice energy compared to its aliphatic-acyl analog, acetanilide. Differential Scanning Calorimetry (DSC) measurements demonstrate that benzanilide has a fusion enthalpy of 31.2 kJ/mol and a melting onset of 435 K (162 °C) [1]. In contrast, acetanilide exhibits a much lower fusion enthalpy of 22.1 kJ/mol and a melting onset of 386.9 K (114 °C) [1]. This 41% increase in fusion enthalpy dictates vastly different behavior in melt-phase reactions and high-temperature blending.

Evidence DimensionEnthalpy of Fusion and Melting Onset
Target Compound DataBenzanilide: ΔH_fus = 31.2 kJ/mol, Onset = 435 K (162 °C)
Comparator Or BaselineAcetanilide: ΔH_fus = 22.1 kJ/mol, Onset = 386.9 K (114 °C)
Quantified DifferenceBenzanilide exhibits a 41% higher fusion enthalpy and a ~48 °C higher melting onset.
ConditionsDifferential Scanning Calorimetry (DSC) at standard atmospheric pressure

Ensures the compound remains solid and structurally intact during high-temperature blending or reaction conditions where aliphatic-substituted amides would prematurely melt.

Ground-State Conformation for N-C Activation Benchmarking

In synthetic methodology, the ground-state conformation of an amide dictates its susceptibility to N-C bond cleavage. Unsubstituted benzanilide strongly favors a stable, planar trans (Z) conformation in both crystal and solution states [1]. However, N-methylation (yielding N-methylbenzanilide) introduces severe steric repulsion between the aryl groups, forcing the molecule into a twisted cis (E) conformation (up to 79% E-form at 236 K) [1]. This steric twist destabilizes the amide bond, artificially lowering the barrier to cross-coupling.

Evidence DimensionTrans (Z) vs Cis (E) Conformational Preference
Target Compound DataBenzanilide: Strongly favors the stable, planar trans (Z) conformation.
Comparator Or BaselineN-Methylbenzanilide: Steric repulsion forces a shift to the cis (E) conformation.
Quantified DifferenceN-methylation flips the primary stable conformer, drastically reducing the N-C bond cleavage activation barrier.
Conditions1H NMR and X-ray crystallography conformational analysis

Procurement of unsubstituted benzanilide is strictly required when a stable, unactivated planar amide is needed as a negative control or baseline in cross-coupling methodology.

High-Temperature Pyrolytic Fidelity for Aramid Modeling

Benzanilide serves as the definitive small-molecule proxy for poly(1,4-phenylene terephthalamide) (Kevlar) due to its identical dual-aromatic amide backbone. During Py-GC/MS analysis, benzanilide remains structurally intact well above 400 °C and is specifically evolved as a primary degradation product of Kevlar at 520–540 °C [1]. Aliphatic amides and simpler acetanilides undergo premature side-chain fragmentation at these temperatures, failing to replicate the high-temperature pyrolytic pathways of advanced aramids.

Evidence DimensionThermal Degradation Evolution Temperature
Target Compound DataBenzanilide: Remains stable >400 °C, evolves from Kevlar pyrolysis at 520–540 °C.
Comparator Or BaselineAliphatic amides (e.g., acetanilide): Degrade significantly below 400 °C.
Quantified DifferenceBenzanilide survives aramid-level pyrolysis temperatures (>500 °C) without premature aliphatic side-chain fragmentation.
ConditionsPyrolysis/gas chromatography/mass spectrometry (Py-GC/MS) at 300–700 °C

Makes benzanilide the only chemically accurate small-molecule proxy for studying the thermal breakdown of poly(p-phenylene terephthalamide) (Kevlar) fibers.

Aramid Polymer Degradation Modeling

Because benzanilide accurately replicates the thermal breakdown pathways of poly(p-phenylene terephthalamide) at temperatures exceeding 500 °C, it is the required small-molecule proxy for Py-GC/MS studies of aramid fiber stability [2]. Substituting it with aliphatic amides results in premature thermal fragmentation, invalidating the model.

Baseline Standard for N-C Bond Cross-Coupling

In the development of novel palladium or nickel catalysts for amide bond cleavage, benzanilide is procured as the standard 'unactivated' negative control. Its stable, planar trans (Z) conformation ensures that any observed N-C cleavage is due to catalyst efficacy rather than the artificial steric destabilization present in cis-twisted N-alkylated comparators [1].

High-Temperature Agrochemical and Dye Synthesis

For the synthesis of complex fungicides (e.g., mepronil analogs) or specialized dyes requiring melt-phase processing above 120 °C, benzanilide's high melting onset (162 °C) and superior fusion enthalpy prevent premature melting and degradation. Acetanilide cannot be substituted in these workflows due to its significantly lower thermal limits.

Physical Description

White to reddish solid; [Hawley] Faintly beige powder; [MSDSonline]

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

197.084063974 Da

Monoisotopic Mass

197.084063974 Da

Heavy Atom Count

15

LogP

2.62 (LogP)

Appearance

Powder

Melting Point

163.0 °C

UNII

AK1B12366O

Vapor Pressure

0.00000201 [mmHg]

Other CAS

93-98-1

Wikipedia

Benzanilide

General Manufacturing Information

Benzamide, N-phenyl-: ACTIVE

Dates

Last modified: 08-15-2023

From pigments to coloured napkins: comparative analyses of primary aromatic amines in cold water extracts of printed tissues by LC-HRMS and LC-MS/MS

Vincent Devreux, Sylvain Combet, Emmanuelle Clabaux, Estelle D Gueneau
PMID: 32960150   DOI: 10.1080/19440049.2020.1802068

Abstract

A collaborative study was conducted to understand the correlation between pigments purity profile (primary aromatic amine content of the pigments) and the behaviour of these PAAs during cold water extraction (CWE) tests according to EN 645. From a selection of organic pigments based on seven colour indexes (PR122, PR184, PO13, PY74, PY111, PY138 and PY155), the pigment purity profile was established according to European Resolution AP (89) 1, then mono-pigmented inks were prepared and napkins printed with these inks. In a second step, cold water extraction and PAA determination were performed by two independent laboratories. In one laboratory, an analytical method based on LC-MS/MS was used, whereas in the other laboratory a method based on LC-HRMS using Orbitrap technology was developed for the simultaneous analysis of 35 PAAs. Good qualitative results were obtained if we consider that at significant levels the PAAs were positively detected in both laboratories, except for 3-amino-4-methoxybenzanilide and 8-amino-2-methyl-quinoline, for which inter-laboratory differences were observed. It was also shown that no contamination from unexpected PAAs was detected. The comparison between pigment analysis and CWE results shows that if the pigment purity profile is of major importance, other parameters such as pigment surface treatment, ink grinding process or ink formulation could have an important influence on the CWE results. For such sensitive applications, for example napkins or other Food Contact Materials (FCM), it is therefore recommended not only to select a pigment with a good purity profile but also to test the pigment in the final application. Finally, this work highlights the difficulty of validating a product on a single analysis and shows the importance of a multilevel global assessment on worst case application.


Characterization of Conformationally Constrained Benzanilide Scaffolds for Potent and Selective HDAC8 Targeting

Muhammad Murtaza Hassan, Johan Israelian, Nabanita Nawar, Giovanni Ganda, Pimyupa Manaswiyoungkul, Yasir S Raouf, David Armstrong, Abootaleb Sedighi, Olasunkanmi O Olaoye, Fettah Erdogan, Aaron D Cabral, Fabrizio Angeles, Rabia Altintas, Elvin D de Araujo, Patrick T Gunning
PMID: 32672458   DOI: 10.1021/acs.jmedchem.0c01025

Abstract

Histone deacetylases (HDACs) are an attractive therapeutic target for a variety of human diseases. Currently, all four FDA-approved HDAC-targeting drugs are nonselective, pan-HDAC inhibitors, exhibiting adverse side effects at therapeutic doses. Although selective HDAC inhibition has been proposed to mitigate toxicity, the targeted catalytic domains are highly conserved. Herein, we describe a series of rationally designed, conformationally constrained, benzanilide foldamers which selectively bind the catalytic tunnel of HDAC8. The series includes benzanilides,
,
, and
, which exhibit potent
HDAC8 activity (IC
= 66, 23, and 66 nM, respectively) and up to 410-fold selectivity for HDAC8 over the next targeted HDAC. Experimental and computational analyses of the benzanilide structure docked with human HDAC8 enzyme showed the adoption of a low-energy L-shaped conformer that favors HDAC8 selectivity. The conformationally constrained HDAC8 inhibitors present an alternative biological probe for further determining the clinical utility and safety of pharmacological knockdown of HDAC8 in diseased cells.


An example of how to establish the thermodynamic stability relationship between two polymorphs of a compound highly prone to solvate formation

Norbert Nagel, Bruno Baumgartner, Harald Berchtold
PMID: 31954182   DOI: 10.1016/j.ejps.2020.105215

Abstract

Upon transition from research to development, a new chemical entity, which acts upon the Kv1.5-potassium channel and blocks potassium flow in the atrium of the human heart, has been subjected to a crystallization screen. The sodium salt of an anthranilic acid amide with a heteroarylsulfonyl side chain forms solvates from all tested organic solvents. Solvent-free crystalline phases can only be obtained by drying certain solvates under suitable conditions. Two well crystalline solvent-free phases can be obtained this way. Three different methods were applied to determine their thermodynamic stability relationship from melting, solution and eutectic melting data. The different approaches are discussed and compared with respect to their accuracy and limitations.


Riboflavin as Photoredox Catalyst in the Cyclization of Thiobenzanilides: Synthesis of 2-Substituted Benzothiazoles

Lydia M Bouchet, Adrián A Heredia, Juan E Argüello, Luciana C Schmidt
PMID: 31887062   DOI: 10.1021/acs.orglett.9b04384

Abstract

Benzothiazoles are synthesized from thiobenzanilides using riboflavin as a photosensitizer and potassium peroxydisulfate as a sacrificial oxidizing agent under visible light irradiation. The methodology accepts a broad range of functional groups and affords the 2-substituted benzothiazoles by transition-metal-free organic photoredox catalysis under very mild conditions.


Discovery of Novel Small Molecule Dual Inhibitors Targeting Toll-Like Receptors

Rosaura Padilla-Salinas, Rachel Anderson, Kentaro Sakaniwa, Shuting Zhang, Patrick Nordeen, Chuanjun Lu, Toshiyuki Shimizu, Hang Yin
PMID: 31687820   DOI: 10.1021/acs.jmedchem.9b01201

Abstract

Endosomal toll-like receptors (TLRs)
and
recognize viral single-stranded RNAs, a class of imidazoquinoline compounds, 8-oxo-adenosines, 8-aminobenzodiazepines, pyrimidines, and guanosine analogues. Substantial evidence is present linking chronic inflammation mediated specifically by TLR7 to the progression of autoimmunity. We identified a new TLR7/8 dual inhibitor (
) and a TLR8-specific inhibitor (
) based on our previous screen targeting TLR8. Compound
, bearing a benzanilide scaffold, was found to inhibit TLR7 and TLR8 at low micromolar concentrations. We envisioned making modifications on the benzanilide scaffold of
resulting in a class of highly specific TLR7 inhibitors. Our efforts led to the discovery of a new TLR8 inhibitor (
) and identification of a TLR7/8 dual inhibitor (
), bearing a distinct diphenyl ether skeleton, with potential for TLR7 selectivity optimization. Given the role of TLR8 in autoimmunity, we also optimized the potency of
and developed a new TLR8 inhibitor bearing a 1,3,4-oxadiazole motif.


Synthesis and structure-activity relationships of novel, potent, orally active hypoxia-inducible factor-1 inhibitors

Satoshi Nagao, Yoshinobu Yamane, Setsuo Funasaka, Keigo Tanaka, Kazuki Miyazaki, Yoshihiko Kotake, Jun-ichi Kamata, Saori Watanabe-Miyano, Osamu Toyama, Yoichi Ozawa, Yoshiharu Mizui, Kiyoshi Okamoto, Daisuke Ito
PMID: 25139751   DOI: 10.1016/j.bmc.2014.07.020

Abstract

Hypoxia-inducible factor-1 (HIF-1) is the chief transcription factor regulating hypoxia-driven gene expression. HIF-1 overexpression is associated with poor prognosis in several cancers and therefore represents an attractive target for novel antitumor agents. We explored small molecule inhibitors of the HIF-1 pathway. Using high-throughput-screening, we identified benzanilide compound 1 (IC50=560 nM) as a seed. Subsequent extensive derivatization led to the discovery of compounds 43a and 51d, with anti-HIF-1 activities in vitro (IC50=21 and 0.47 nM, respectively), and in vivo. Additionally, 43a (12.5-100mg/kg) also displayed in vivo anti-tumor efficacy, without influencing body weight.


Direct N-cyclopropylation of secondary acyclic amides promoted by copper

Emilie Racine, Florian Monnier, Jean-Pierre Vors, Marc Taillefer
PMID: 23863880   DOI: 10.1039/c3cc42575d

Abstract

The N-cyclopropylation of aromatic and aliphatic secondary acyclic amides, known to be poor nucleophiles, has been accomplished using a simple and cheap copper system. The corresponding tertiary acyclic amides, which constitute a wide family of biologically active compounds, have been obtained in good to excellent yields.


Practically convenient and industrially-aligned methods for iridium-catalysed hydrogen isotope exchange processes

A R Cochrane, C Idziak, W J Kerr, B Mondal, L C Paterson, T Tuttle, S Andersson, G N Nilsson
PMID: 24756541   DOI: 10.1039/c4ob00465e

Abstract

The use of alternative solvents in the iridium-catalysed hydrogen isotope exchange reaction with developing phosphine/NHC Ir(I) complexes has identified reaction media which are more widely applicable and industrially acceptable than the commonly employed chlorinated solvent, dichloromethane. Deuterium incorporation into a variety of substrates has proceeded to deliver high levels of labelling (and regioselectivity) in the presence of low catalyst loadings and over short reaction times. The preparative outputs have been complemented by DFT studies to explore ligand orientation, as well as solvent and substrate binding energies within the catalyst system.


Novel Promising Estrogenic Receptor Modulators: Cytotoxic and Estrogenic Activity of Benzanilides and Dithiobenzanilides

Malgorzata Kucinska, Maria-Dolores Giron, Hanna Piotrowska, Natalia Lisiak, Walter H Granig, Francisco-Javier Lopez-Jaramillo, Rafael Salto, Marek Murias, Thomas Erker
PMID: 26730945   DOI: 10.1371/journal.pone.0145615

Abstract

The cytotoxicity of 27 benzanilides and dithiobenzanilides built on a stilbene scaffold and possessing various functional groups in aromatic rings previously described for their spasmolytic properties was assayed on three human cancer cell lines (A549 -lung adenocarcinoma, MCF-7 estrogen dependent breast adenocarcinoma and MDA-MB-231 estrogen independent breast adenocarcinoma) and 2 non-tumorigenic cell lines (CCD39Lu-lung fibroblasts, MCF-12A - breast epithelial). Three compounds (6, 15 and 18) showed selective antiproliferative activity against estrogen dependent MCF-7 cancer cells and their estrogenic activity was further confirmed in MCF-7 transfected with an estrogen receptor reporter plasmid and in HEK239 cells over-expressing the estrogen receptor alpha (ERα). Compound 18 is especially interesting as a potential candidate for therapy since it is highly toxic and selective towards estrogen dependent MCF7 cell lines (IC50 = 5.07 μM versus more than 100 μM for MDA-MB-231) and almost innocuous for normal breast cells (IC50 = 91.46 μM for MCF-12A). Docking studies have shown that compound 18 interacts with the receptor in the same cavity as estradiol although the extra aromatic ring is involved in additional binding interactions with residue W383. The role of W383 and the extended binding mode were confirmed by site-directed mutagenesis.


Design, synthesis, biological and structural evaluation of functionalized resveratrol analogues as inhibitors of quinone reductase 2

Sarah E St John, Katherine C Jensen, Soosung Kang, Yafang Chen, Barbara Calamini, Andrew D Mesecar, Mark A Lipton
PMID: 23953689   DOI: 10.1016/j.bmc.2013.07.037

Abstract

Resveratrol (3,5,4'-trihydroxylstilbene) has been proposed to elicit a variety of positive health effects including protection against cancer and cardiovascular disease. The highest affinity target of resveratrol identified so far is the oxidoreductase enzyme quinone reductase 2 (QR2), which is believed to function in metabolic reduction and detoxification processes; however, evidence exists linking QR2 to the metabolic activation of quinones, which can lead to cell toxicity. Therefore, inhibition of QR2 by resveratrol may protect cells against reactive intermediates and eventually cancer. With the aim of identifying novel inhibitors of QR2, we designed, synthesized, and tested two generations of resveratrol analogue libraries for inhibition of QR2. In addition, X-ray crystal structures of six of the resveratrol analogues in the active site of QR2 were determined. Several novel inhibitors of QR2 were successfully identified as well as a compound that inhibits QR2 with a novel binding orientation.


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